Enhanced Calculated Lipophilicity (cLogP) vs. 4-Methyl and 4-Unsubstituted Analogs
The target compound's predicted lipophilicity is significantly higher than that of its closest N4-substituted analogs, a key determinant for membrane permeability and hydrophobic target engagement. The ACD/LogP algorithm predicts a cLogP of 0.97 for CAS 1285113-22-5, compared to predicted values of approximately 0.36 for the 4-methyl analog (1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine) and -0.67 for the 4-unsubstituted analog (1-((4H-1,2,4-triazol-3-yl)methyl)piperazine) . This represents a 0.61 and 1.64 log unit increase, respectively, translating to a >4-fold and >40-fold increase in predicted partition coefficient.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 0.97 |
| Comparator Or Baseline | 4-Methyl Analog: ~0.36; 4-Unsubstituted Analog: ~-0.67 |
| Quantified Difference | Δ LogP = +0.61 and +1.64, respectively. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform, version 14.00, as reported on ChemSpider. |
Why This Matters
This quantifiable increase in lipophilicity is crucial for projects requiring enhanced passive membrane permeability or targeting of hydrophobic binding pockets, directly informing procurement for CNS or intracellular target campaigns.
